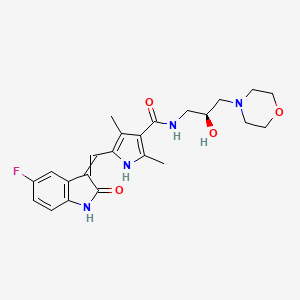

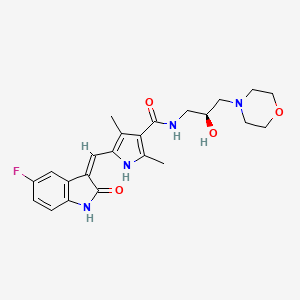

(Z)-SU14813

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H27FN4O4 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/t16-/m0/s1 |

InChI Key |

CTNPALGJUAXMMC-INIZCTEOSA-N |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-SU14813 Target Profile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the target profile for (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound. This document details its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its evaluation.

Quantitative Inhibitory Profile

This compound demonstrates potent inhibitory activity against several key receptor tyrosine kinases implicated in tumor angiogenesis and growth. The following tables summarize the in vitro biochemical and cellular inhibitory concentrations (IC50) of this compound against its primary and secondary targets.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Source |

| VEGFR1 (Flt-1) | 2 | [1][2] |

| VEGFR2 (KDR/Flk-1) | 50 | [1][2] |

| PDGFRβ | 4 | [1][2] |

| KIT | 15 | [1][2] |

| FLT3 | Not explicitly quantified in biochemical assays | |

| CSF-1R (Fms) | Not explicitly quantified in biochemical assays | |

| FGFR1 | 3,500 | [3] |

| EGFR | >20,000 | [3] |

| Src | 2,500 | [3] |

| c-Met | 9,000 | [3] |

Table 2: Cellular Activity Profile of this compound

| Cellular Target/Assay | Cell Line | IC50 (nM) | Source |

| VEGFR2 Phosphorylation | Porcine Aorta Endothelial Cells | 5.2 | [1] |

| PDGFRβ Phosphorylation | Porcine Aorta Endothelial Cells | 9.9 | [1] |

| KIT Phosphorylation | Porcine Aorta Endothelial Cells | 11.2 | [1] |

| VEGF-induced HUVEC Survival | Human Umbilical Vein Endothelial Cells (HUVECs) | 6.8 | [3] |

| PDGF-dependent Proliferation | NIH-3T3 cells overexpressing PDGFRβ | Not explicitly quantified | [3] |

| FLT3-ITD dependent Proliferation | MV4-11 cells | Not explicitly quantified | [3] |

| U-118MG cell growth | U-118MG (glioblastoma) | 50 - 100 | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-angiogenic and anti-tumor effects by simultaneously inhibiting multiple RTK signaling pathways that are crucial for the growth and survival of both tumor cells and endothelial cells. The primary targets are members of the split-kinase domain RTK family, including VEGFRs, PDGFRs, KIT, and FLT3.[4][5]

The binding of ligands such as VEGF and PDGF to their respective receptors on the cell surface triggers receptor dimerization and autophosphorylation of key tyrosine residues within the cytoplasmic domain. This activation initiates a cascade of downstream signaling events, prominently featuring the Ras/MAPK and PI3K/Akt pathways, which ultimately regulate gene expression related to cell proliferation, survival, migration, and differentiation.[4]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of these receptors. This action prevents receptor autophosphorylation and subsequent activation of downstream signaling molecules, thereby blocking the cellular responses driven by these pathways.

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its potency and selectivity. The general methodologies for these experiments are outlined below.

Biochemical Kinase Assays

These assays are designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified kinase domains.

Objective: To determine the IC50 value of this compound against a panel of purified receptor tyrosine kinases.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant kinase domains, often expressed as Glutathione S-transferase (GST) fusion proteins, are purified from expression systems (e.g., baculovirus-infected insect cells). A generic tyrosine-containing polypeptide (e.g., poly(Glu, Tyr) 4:1) is used as a substrate.

-

Reaction Setup: The kinase reaction is typically performed in a 96-well plate format. Each well contains the kinase, the substrate, and a specific concentration of this compound (or vehicle control) in a kinase reaction buffer (e.g., Tris-HCl buffer containing MgCl2, MnCl2, and DTT).

-

Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 20-60 minutes) to allow for substrate phosphorylation.

-

Detection: The amount of substrate phosphorylation is quantified. A common method is an ELISA-based approach where the phosphorylated substrate is captured on an antibody-coated plate and detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. The signal is developed with a chromogenic substrate and read using a plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated for each drug concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Cellular Receptor Phosphorylation Assays

These assays measure the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.

Objective: To determine the cellular IC50 of this compound for the inhibition of ligand-induced receptor autophosphorylation.

General Protocol:

-

Cell Culture and Starvation: Cells engineered to overexpress a specific receptor (e.g., NIH-3T3 cells) or endothelial cells with endogenous receptor expression (e.g., HUVECs) are seeded in multi-well plates. Prior to the experiment, cells are typically serum-starved for several hours to reduce basal receptor activation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle for a defined period (e.g., 1-2 hours).

-

Ligand Stimulation: The specific ligand (e.g., VEGF or PDGF) is added to the wells to stimulate receptor autophosphorylation. This stimulation is typically short (e.g., 5-15 minutes) and occurs at 37°C.

-

Cell Lysis: The reaction is stopped by aspirating the media and adding a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Detection (ELISA/Western Blot): The level of phosphorylated receptor in the cell lysates is quantified. This can be done via a sandwich ELISA, where a capture antibody binds the total receptor and a detection antibody recognizes the phosphorylated form, or by Western blot analysis using phospho-specific antibodies.

-

Data Analysis: The inhibition of receptor phosphorylation is quantified relative to the ligand-stimulated control, and the IC50 is calculated.

Cell Proliferation and Survival Assays

These assays assess the downstream functional consequences of kinase inhibition by this compound.

Objective: To measure the effect of this compound on the proliferation and survival of cells that are dependent on the targeted signaling pathways.

General Protocol (Example: VEGF-induced HUVEC Survival):

-

Cell Seeding: HUVECs are seeded at a low density in 96-well plates in a basal medium with low serum.

-

Treatment: Cells are treated with serial dilutions of this compound.

-

Stimulation: Recombinant human VEGF is added to the wells to stimulate cell survival and proliferation. Control wells receive no VEGF.

-

Incubation: The plates are incubated for an extended period (e.g., 48-72 hours) to allow for cell growth.

-

Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®). The signal generated is proportional to the number of viable cells.

-

Data Analysis: The percentage of inhibition of VEGF-induced survival is calculated for each concentration of this compound, and the IC50 value is determined.

Summary and Conclusion

This compound is a potent, multi-targeted inhibitor of the VEGFR, PDGFR, KIT, and FLT3 receptor tyrosine kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the blockade of downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis. The quantitative data from biochemical and cellular assays demonstrate its efficacy at nanomolar concentrations against these key drivers of tumor progression. The experimental protocols outlined provide a framework for the preclinical evaluation of this compound and similar multi-targeted kinase inhibitors. These findings underscore the therapeutic potential of this compound as an anti-cancer agent.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]

- 4. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

(Z)-SU14813: A Comprehensive Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It belongs to the same chemical library as sunitinib and exhibits broad-spectrum inhibitory activity against several RTKs implicated in tumor angiogenesis, growth, and metastasis.[3][4] This technical guide provides an in-depth overview of the kinase inhibition spectrum of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound has been quantified against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values from both biochemical and cellular assays.

Table 1: Biochemical Kinase Inhibition by this compound

| Kinase Target | IC50 (nM) |

| VEGFR1 | 2[5][6][7] |

| VEGFR2 | 50[5][6][7] |

| PDGFRβ | 4[5][6][7] |

| KIT | 15[5][6][7] |

| FLT3 | 2-50 (range)[4] |

| CSF1R/FMS | 2-50 (range)[4] |

| FGFR1 | 3500[7] |

| EGFR | >20000[7] |

| Src | 2500[7] |

| cMet | 9000[7] |

Table 2: Cellular Kinase Inhibition and Anti-proliferative Activity of this compound

| Cellular Target/Assay | Cell Line | IC50 (nM) |

| VEGFR-2 Phosphorylation | Porcine Aorta Endothelial Cells | 5.2[5] |

| PDGFR-β Phosphorylation | Porcine Aorta Endothelial Cells | 9.9[5] |

| KIT Phosphorylation | Porcine Aorta Endothelial Cells | 11.2[5] |

| FLT3-ITD Phosphorylation | MV4;11 Cells | 50[7] |

| PDGF-dependent Proliferation | NIH-3T3 (PDGFRβ expressing) | 20-100 (range)[4] |

| FLT3L-dependent Proliferation | OC1-AML5 Cells | 20-100 (range)[4] |

| Autonomous Proliferation | MV4;11 Cells (FLT3-ITD) | 20-100 (range)[4] |

| VEGF-stimulated Survival | Human Umbilical Vein Endothelial Cells (HUVEC) | 6.8[7] |

| U-118MG Growth | U-118MG | 50-100[5] |

Signaling Pathway Inhibition

This compound exerts its anti-tumor and anti-angiogenic effects by inhibiting key signaling pathways downstream of its target RTKs. The primary pathways affected are those involved in cell proliferation, survival, and angiogenesis.

References

- 1. Su-14813 | C23H27FN4O4 | CID 10138259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]

(Z)-SU14813: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Structure, Chemical Properties, and Biological Activity of a Potent Multi-Targeted Receptor Tyrosine Kinase Inhibitor

For research use only. Not for use in humans.

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has demonstrated significant anti-angiogenic and antitumor activity by targeting key signaling pathways involved in tumor growth, proliferation, and metastasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic organic small molecule. Its chemical structure is characterized by a substituted 1H-pyrrole-3-carboxamide core linked to a fluoro-indolin-2-one moiety.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | [2] |

| Chemical Formula | C₂₃H₂₇FN₄O₄ | [2] |

| Molecular Weight | 442.48 g/mol | [3][4] |

| CAS Number | 627908-92-3 | [3][5] |

| SMILES | CC1=C(NC(=C1C(=O)NC--INVALID-LINK--O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | [2] |

| Boiling Point | 685.6 ± 55.0 °C at 760 mmHg | [4] |

| Melting Point | Not available | |

| pKa | Not available |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Source |

| DMSO | ≥15.26 mg/mL | Can be up to 88 mg/mL in fresh, non-hygroscopic DMSO. Ultrasonic treatment may be needed. | [3][5] |

| Ethanol | Insoluble | [5] | |

| Water | Insoluble | [5] | |

| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |

| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | [6] |

Storage and Stability:

This compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting multiple receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis.

Target Kinases:

This compound is a potent inhibitor of the following receptor tyrosine kinases, with IC₅₀ values indicating high affinity:

Table 3: Inhibitory Activity of this compound against Target Kinases

| Target Kinase | IC₅₀ (nM) | Source |

| VEGFR1 | 2 | [3][7] |

| PDGFRβ | 4 | [3][7] |

| c-Kit | 15 | [3][7] |

| VEGFR2 | 50 | [3][7] |

By inhibiting these kinases, this compound disrupts critical signaling pathways, including the VEGFR, PDGFR, and c-Kit pathways.

VEGFR Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. This compound's inhibition of VEGFR1 and VEGFR2 blocks the downstream effects of VEGF, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation in tumors.

Caption: Inhibition of VEGFR signaling by this compound.

PDGFR Signaling Pathway Inhibition

The Platelet-Derived Growth Factor (PDGF) signaling pathway is involved in cell growth, proliferation, and differentiation. By inhibiting PDGFRβ, this compound can impede the growth of tumor cells that overexpress this receptor.

Caption: Inhibition of PDGFR signaling by this compound.

c-Kit Signaling Pathway Inhibition

The c-Kit receptor tyrosine kinase is crucial for the development and proliferation of certain cell types, including hematopoietic stem cells and mast cells. Aberrant c-Kit signaling is implicated in various cancers. This compound's inhibition of c-Kit can lead to apoptosis in cancer cells dependent on this pathway.

Caption: Inhibition of c-Kit signaling by this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on previously published research and serve as a guide for in vitro and in vivo studies.

Biochemical Kinase Assay

This assay determines the in vitro inhibitory activity of this compound against purified kinase domains.

Caption: Workflow for a typical biochemical kinase assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a reaction buffer containing ATP and the specific kinase substrate.

-

Dilute the purified kinase to the desired concentration in kinase buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a microtiter plate.

-

Add the kinase and substrate to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

-

Detection and Analysis:

-

Stop the reaction.

-

Measure the level of substrate phosphorylation using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Cellular Receptor Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing the target receptor (e.g., HUVECs for VEGFR, engineered NIH-3T3 cells for PDGFR) to sub-confluency.

-

Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation.

-

Treat the cells with various concentrations of this compound for a specified pre-incubation period.

-

-

Ligand Stimulation:

-

Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period to induce receptor phosphorylation.

-

-

Cell Lysis and Protein Analysis:

-

Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target receptor and the total form of the receptor.

-

Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated receptor levels to the total receptor levels.

-

Calculate the percentage of inhibition of phosphorylation at each concentration of this compound and determine the IC₅₀ value.

-

Cell Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of cancer cell lines or endothelial cells.

Detailed Protocol:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).

-

-

Measurement of Cell Proliferation:

-

Use a suitable method to quantify cell viability or proliferation, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cell proliferation for each concentration of this compound.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration.

-

Conclusion

This compound is a valuable research tool for investigating the roles of VEGFR, PDGFR, and c-Kit signaling in cancer and other diseases. Its potent and multi-targeted inhibitory profile provides a strong rationale for its use in preclinical studies aimed at developing novel anti-angiogenic and anti-cancer therapies. This guide provides essential technical information to support the design and execution of such research.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. selleck.co.jp [selleck.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Su-14813 | C23H27FN4O4 | CID 10138259 - PubChem [pubchem.ncbi.nlm.nih.gov]

(Z)-SU14813: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Core Summary

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and anti-tumor activity by selectively targeting key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its biological effects by binding to the ATP-binding site of multiple RTKs, thereby inhibiting their phosphorylation and downstream signaling.[1] This inhibition blocks the signaling cascades that drive cell proliferation, survival, migration, and angiogenesis.[1][2] The compound is a member of the "split kinase domain" subgroup of RTK inhibitors and shows a high degree of selectivity for its target kinases.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the key IC50 values.

Table 1: Biochemical IC50 Values for this compound Against Target RTKs

| Target Kinase | IC50 (nM) |

| VEGFR1 | 2[5][6][7][8][9] |

| VEGFR2 | 50[5][6][7][8][9] |

| PDGFRβ | 4[5][6][7][8][9] |

| KIT | 15[5][6][7][8][9] |

| FLT3 | Not explicitly quantified in the provided results, but is a known target.[1][2][3][4] |

| CSF1R/FMS | Inhibitory activity confirmed, but IC50 not specified.[1] |

Table 2: Cellular IC50 Values for this compound

| Cell-Based Assay | Cell Line | Target | IC50 (nM) |

| VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells | VEGFR-2 | 5.2[1][5][9] |

| PDGFR-β Phosphorylation | Porcine Aortic Endothelial Cells | PDGFR-β | 9.9[1][5][9] |

| KIT Phosphorylation | Porcine Aortic Endothelial Cells | KIT | 11.2[1][5][9] |

| Cell Growth Inhibition | U-118MG (Glioblastoma) | - | 50-100[5][9] |

| VEGF-stimulated Survival | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGFR | 6.8[10] |

| PDGF-dependent Proliferation | NIH-3T3 overexpressing PDGFR-β | PDGFR-β | Not explicitly quantified, but inhibition was demonstrated.[1] |

| FLT3 Ligand-dependent Proliferation | OC1-AML5 (AML) | FLT3 (wild-type) | Not explicitly quantified, but inhibition was demonstrated.[1] |

| Autonomous Proliferation | MV4;11 (AML) | FLT3-ITD (mutant) | Not explicitly quantified, but inhibition was demonstrated.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (General Protocol)

This protocol outlines the general steps for determining the biochemical IC50 values of this compound against its target kinases.

-

Reagents:

-

Recombinant human kinase domains (e.g., VEGFR, PDGFR, KIT) as Glutathione S-transferase (GST) fusion proteins.[1]

-

This compound stock solution (in DMSO).

-

ATP.

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

Kinase buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence).

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

Cellular Receptor Phosphorylation Assay (General Protocol)

This protocol describes a general method to assess the inhibitory effect of this compound on ligand-induced receptor phosphorylation in cells.

-

Cell Culture:

-

Culture cells (e.g., porcine aortic endothelial cells overexpressing the target receptor, or tumor cell lines) to sub-confluency.[1]

-

-

Procedure:

-

Starve cells in serum-free medium for 18-24 hours.

-

Treat cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).

-

Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period (e.g., 10-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the level of receptor phosphorylation using an ELISA-based method or Western blotting with phospho-specific antibodies.

-

Normalize the phospho-protein signal to the total protein signal.

-

Calculate IC50 values from the dose-response curves.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Reagents:

-

Cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.[1]

-

-

Procedure:

-

Implant human tumor cells (e.g., from various human or rat tumor cell lines) subcutaneously into the flank of the mice.[2]

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (p.o.) at various doses (e.g., 10, 40, 80, 120 mg/kg) twice daily (BID).[1] The compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

-

Administer vehicle to the control group.

-

Continue treatment for a specified duration (e.g., 21 days).[1]

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of target RTK phosphorylation).

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by this compound and a general experimental workflow for its evaluation.

Caption: this compound inhibits multiple RTKs, blocking downstream signaling pathways.

Caption: A typical workflow for evaluating the biological activity of this compound.

References

- 1. protocols.io [protocols.io]

- 2. merckmillipore.com [merckmillipore.com]

- 3. broadpharm.com [broadpharm.com]

- 4. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor for Angiogenesis Research

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(Z)-SU14813 is a potent, orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that plays a crucial role in tumor angiogenesis and growth.[1][2][3] By targeting key receptors involved in vasculogenesis and tumor cell proliferation, this compound has emerged as a significant tool in pre-clinical cancer research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting a range of RTKs, primarily:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1 and VEGFR-2, which are critical for endothelial cell proliferation, migration, and survival, the foundational processes of angiogenesis.[1][2][4]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Including PDGFR-α and PDGFR-β, which are involved in the recruitment and stabilization of pericytes and smooth muscle cells that support the newly formed vasculature.[1][4]

-

c-Kit (Stem Cell Factor Receptor): Implicated in various cellular processes, including cell survival and proliferation in certain tumor types.[4][5]

-

Fms-like Tyrosine Kinase 3 (FLT3): A key driver in some hematological malignancies.[1][2]

By simultaneously blocking these pathways, this compound disrupts the complex signaling network that tumors exploit to establish a blood supply, thereby inhibiting their growth and potential for metastasis.[1][2]

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key data for easy comparison.

Table 1: Biochemical IC50 Values for this compound Against Various Kinases

| Kinase Target | IC50 (nM) |

| VEGFR-1 | 2 |

| VEGFR-2 | 50 |

| PDGFR-β | 4 |

| c-Kit | 15 |

Data sourced from multiple studies.[4][5]

Table 2: Cellular IC50 Values for this compound

| Cell-Based Assay | Cell Line | IC50 (nM) |

| VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells | 5.2 |

| PDGFR-β Phosphorylation | Porcine Aortic Endothelial Cells | 9.9 |

| c-Kit Phosphorylation | Porcine Aortic Endothelial Cells | 11.2 |

| VEGF-induced HUVEC Survival | HUVEC | 6.8 |

Data sourced from multiple studies.[4][5]

Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Caption: Signaling pathways targeted by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound.

HUVEC Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Experimental Workflow:

Caption: Workflow for the HUVEC Proliferation Assay.

Methodology:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C and 5% CO2.

-

Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7][8]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Experimental Workflow:

Caption: Workflow for the In Vitro Tube Formation Assay.

Methodology:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.[1][5]

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[5]

-

Cell Seeding: Harvest HUVECs and resuspend them in a medium containing different concentrations of this compound or vehicle control.

-

Incubation: Seed the HUVEC suspension onto the solidified Matrigel and incubate for 4-18 hours at 37°C.[3]

-

Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantification: Analyze the images to quantify the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vivo Subcutaneous Xenograft Model

This in vivo model assesses the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

Experimental Workflow:

Caption: Workflow for the In Vivo Subcutaneous Xenograft Model.

Methodology:

-

Cell Preparation: Harvest tumor cells from culture and prepare a single-cell suspension in a suitable medium, sometimes mixed with Matrigel to aid tumor formation.[9][10]

-

Implantation: Subcutaneously inject the tumor cell suspension into the flank of immunodeficient mice.[9][11]

-

Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume with calipers regularly and monitor the health of the animals.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Tumor Analysis: Measure the final tumor volume and weight.

-

Microvessel Density Analysis: Process the tumors for immunohistochemistry and stain for an endothelial cell marker, such as CD31, to quantify microvessel density.[12][13][14]

Conclusion

This compound is a valuable research tool for investigating the complex processes of tumor angiogenesis. Its multi-targeted inhibitory profile provides a robust mechanism for disrupting tumor vasculature and growth. The experimental protocols outlined in this guide offer a framework for the comprehensive evaluation of this compound and other potential anti-angiogenic compounds. The provided quantitative data and pathway diagrams serve as a quick reference for researchers in the field of oncology and drug development.

References

- 1. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 2. ibidi.com [ibidi.com]

- 3. bioscience.co.uk [bioscience.co.uk]

- 4. Evaluation of Angiogenesis Using Micro-Computed Tomography in a Xenograft Mouse Model of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. corning.com [corning.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 10. yeasenbio.com [yeasenbio.com]

- 11. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(Z)-SU14813 preclinical data summary

An In-Depth Technical Guide to the Preclinical Data of (Z)-SU14813 (Sunitinib)

Introduction

This compound, more commonly known as Sunitinib, is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It targets several RTKs implicated in tumor growth, angiogenesis, and metastatic progression, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase-3 (FLT3).[1][2] Its ability to simultaneously inhibit these pathways gives it both potent anti-angiogenic and direct antitumor properties.[1] Preclinical studies have demonstrated its broad efficacy across a range of cancer models, leading to its successful clinical development for malignancies such as renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).[1][3] This document provides a comprehensive summary of the key preclinical data for this compound.

Data Presentation

Biochemical and Cellular Inhibitory Activity

This compound demonstrates potent inhibitory activity against a range of key receptor tyrosine kinases in both biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for specific RTK families.

| Target | Assay Type | IC50 Value (nM) | Reference Cell Line/System |

| VEGFR1 | Cell-free biochemical | 2 | N/A |

| VEGFR2 | Cell-free biochemical | 50 | N/A |

| PDGFRβ | Cell-free biochemical | 4 | N/A |

| KIT | Cell-free biochemical | 15 | N/A |

| VEGFR-2 Phosphorylation | Cellular | 5.2 | Porcine Aortic Endothelial Cells |

| PDGFR-β Phosphorylation | Cellular | 9.9 | Porcine Aortic Endothelial Cells |

| KIT Phosphorylation | Cellular | 11.2 | Porcine Aortic Endothelial Cells |

| U-118MG Cell Growth | Cellular (Anchorage-independent) | 50 - 100 | Human Glioblastoma (U-118MG) |

Data sourced from MedchemExpress and Selleck Chemicals.[4][5]

Preclinical Pharmacokinetic Parameters

Pharmacokinetic studies in various animal models have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Species | Dose | Tmax (Peak Plasma Time) | Terminal Half-life (t1/2) | Primary Route of Excretion |

| Rat | 15 mg/kg (oral) | 3 - 8 hours | 8 hours | Feces |

| Monkey | 6 mg/kg (oral) | 3 - 8 hours | 17 hours | Feces |

| Rabbit | 25 mg (oral) | Similar across groups | N/A | N/A |

Data sourced from PubMed articles.[6][7] The primary active metabolite, produced via metabolism by CYP3A4, is N-desethyl sunitinib (SU12662), which shows potency comparable to the parent compound.[3][8]

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor efficacy as a single agent and in combination with other chemotherapeutics in various preclinical tumor models.

| Tumor Model | Animal Model | Dosing Regimen | Key Findings |

| Neuroblastoma | Mouse | 20 mg/kg (oral, daily) | Significantly inhibited tumor growth, angiogenesis, and metastasis.[9] Showed synergistic effects with rapamycin.[9] |

| Renal Cell Carcinoma (786-0) | Mouse | 40 mg/kg/day | Heterogeneous response observed, with categories of "sensitive," "early resistance," and "late resistance."[10] |

| Various Human Xenografts | Mouse | N/A | Resulted in tumor regression, growth arrest, or substantially reduced growth.[2] |

| Lewis Lung Carcinoma (LLC) | Mouse | 10, 40, 80, 120 mg/kg (oral, twice daily) | Dose-dependent tumor growth inhibition (25% to 63%).[11] Combination with docetaxel significantly enhanced efficacy.[2] |

The effective plasma concentration required for in vivo target inhibition across models was estimated to be between 100 to 200 ng/mL.[2][4]

Experimental Protocols

Biochemical Kinase Assays

The determination of IC50 values for this compound against its target RTKs was conducted using cell-free biochemical assays. Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the respective RTKs were utilized. The assays measure the ability of the compound to inhibit the kinase activity of these purified proteins, typically by quantifying the phosphorylation of a substrate.[11]

Cellular Receptor Phosphorylation Assays

To assess the compound's activity within a cellular context, assays were performed to measure the inhibition of ligand-dependent RTK phosphorylation.[11] For example, porcine aortic endothelial cells overexpressing specific targets like VEGFR-2, PDGFR-β, and KIT were stimulated with their respective ligands (e.g., VEGF, PDGF) in the presence of varying concentrations of this compound. The level of receptor phosphorylation was then quantified, typically via Western blot or ELISA, to determine the cellular IC50.[4]

In Vivo Antitumor Efficacy Studies (Xenograft Models)

The antitumor activity of this compound was evaluated in subcutaneous tumor xenograft models.[11]

-

Cell Implantation: Tumor cells (e.g., human neuroblastoma, RCC) were harvested during their exponential growth phase.[9][11]

-

Animal Inoculation: A specific number of cells were implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice). For some models, cells were mixed with Matrigel Matrix to support initial tumor formation.[11]

-

Treatment Initiation: Once tumors reached a predetermined volume, animals were randomized into control (vehicle) and treatment groups.

-

Drug Administration: this compound was administered orally, typically on a daily or twice-daily schedule, at specified doses (e.g., 20-40 mg/kg).[9][10]

-

Monitoring and Endpoint: Tumor volumes were measured regularly throughout the study. The primary endpoint was typically tumor growth inhibition compared to the control group. In some studies, secondary endpoints included analysis of angiogenesis, metastasis, or survival.[2][9]

Visualizations

References

- 1. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of sunitinib in combination with fluoroquinolones in rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

The Discovery and Development of (Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties. Identified from the same chemical library as sunitinib (SU11248), SU14813 represents a next-generation inhibitor designed for an optimized pharmacokinetic and tolerability profile.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound. It includes detailed summaries of its inhibitory activity, preclinical efficacy in various tumor models, and pharmacokinetic properties. Furthermore, this guide outlines the experimental protocols for key assays and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Rationale for Multi-Targeted Kinase Inhibition

The progression of most malignancies is not driven by a single genetic mutation but rather by the dysregulation of multiple signaling pathways.[2] Receptor tyrosine kinases (RTKs) are crucial mediators of cellular processes vital for tumor growth, including proliferation, survival, and angiogenesis.[2] Key RTKs implicated in cancer include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[2] The simultaneous inhibition of several of these pathways presents a promising therapeutic strategy to achieve more durable anti-tumor responses and potentially circumvent the development of resistance.[2] this compound was developed with this multi-targeted approach, aiming to concurrently block key drivers of tumor angiogenesis and direct tumor cell proliferation.[1][2]

Discovery and Chemical Properties of this compound

This compound was identified by SUGEN Inc. as part of a program focused on developing inhibitors of multiple split kinase domain RTKs.[2] It shares a similar structural and target profile with sunitinib.[2]

-

Chemical Name: 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide maleate

-

Molecular Formula: C₂₃H₂₇FN₄O₄ (free base)

-

Chemical Structure: (A diagram of the chemical structure would be presented here in a full whitepaper)

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting the kinase activity of several RTKs, primarily VEGFRs, PDGFRs, KIT, and FLT3.[2][3] By binding to the ATP-binding pocket of these receptors, it blocks their phosphorylation and subsequent activation of downstream signaling cascades. This dual action inhibits both tumor-associated angiogenesis and the proliferation and survival of tumor cells.

Preclinical Data

In Vitro Kinase and Cellular Activity

This compound demonstrated potent inhibitory activity against its target kinases in biochemical assays.[2] It also effectively inhibited ligand-dependent and autonomous RTK phosphorylation in cellular assays.[2]

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |

| VEGFR1 | Biochemical | 2 | [4][5] |

| VEGFR2 | Biochemical | 50 | [4][5] |

| PDGFRβ | Biochemical | 4 | [4][5] |

| KIT | Biochemical | 15 | [4][5] |

| FLT3 | Biochemical | 2-50 (range) | [2] |

| CSF1R/FMS | Biochemical | 2-50 (range) | [2] |

| VEGFR2 | Cellular Phosphorylation | 5.2 | [4] |

| PDGFRβ | Cellular Phosphorylation | 9.9 | [4] |

| KIT | Cellular Phosphorylation | 11.2 | [4] |

In Vivo Anti-Tumor Efficacy

Monotherapy with this compound resulted in significant, dose-dependent anti-tumor activity in a broad range of subcutaneous xenograft models, leading to tumor regression, growth arrest, or growth delay.[2][3]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Tumor Model | Cell Line | Key RTK Expression | Efficacy Outcome | Reference |

| Renal Carcinoma | 786-O | PDGFR, VEGFR | Tumor Regression | [2] |

| Acute Myeloid Leukemia | MV4;11 | Activated FLT3 | Tumor Regression | [2] |

| Colon Carcinoma | Colo205 | Not specified | Growth Arrest | [2] |

| Glioma | C6 | PDGFR | Growth Delay | [2] |

| Lung Carcinoma | MV522 | Not specified | Growth Delay | [2] |

Furthermore, in a docetaxel-resistant murine Lewis Lung Carcinoma (LLC) model, the combination of SU14813 with docetaxel significantly enhanced the inhibition of primary tumor growth and improved the survival of tumor-bearing mice compared to either agent alone.[2][3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice revealed that this compound has moderate systemic clearance and good tissue distribution.[2] The relatively short plasma half-life suggested a twice-daily (BID) dosing regimen for efficacy studies.[2]

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit |

| Systemic Clearance | 46 | mL/min/kg |

| Volume of Distribution | 1.5 | L/kg |

| Plasma Half-life (t₁/₂) | 1.8 | hours |

| Oral Bioavailability | ~40 | % |

| Unbound Fraction (Plasma) | 4-6 | % |

Data sourced from Patyna et al., 2006.[2]

Early Clinical Development

A Phase I, single-agent, dose-escalation study of this compound was conducted in patients with advanced solid tumors (NCT00982267). The study demonstrated that SU14813 had a manageable safety and tolerability profile.[1] It exhibited a desirable pharmacokinetic profile with dose-proportional exposure under a continuous oral dosing regimen. The target plasma concentrations required for in vivo target inhibition (estimated at 100-200 ng/mL) were achieved at doses of 100 mg/day and higher.[1][2] Encouragingly, objective responses, including one complete response in a renal cell carcinoma (RCC) patient and twelve partial responses, were observed, along with long-lasting stable disease in several patients.[1]

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize this compound.

Biochemical Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.

-

Plate Coating: 96-well microtiter plates are coated with a peptide substrate (e.g., poly-Glu,Tyr for tyrosine kinases) and incubated overnight.

-

Blocking: Plates are washed, and non-specific binding sites are blocked with a solution like Bovine Serum Albumin (BSA).

-

Compound Addition: Serially diluted this compound is added to the wells.

-

Kinase Reaction: The purified recombinant kinase (often as a glutathione S-transferase fusion protein) is added to the wells.

-

Initiation: The phosphorylation reaction is initiated by the addition of ATP and incubated for a defined period at a specific temperature.

-

Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done via various methods, including ELISA with an anti-phosphotyrosine antibody or by measuring the incorporation of radioactive ³³P-ATP.

-

Data Analysis: The percentage of kinase activity relative to a control (no inhibitor) is plotted against the logarithm of the inhibitor concentration. A dose-response curve is fitted to determine the IC₅₀ value.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.

-

Cell Culture: Cells endogenously expressing or engineered to overexpress the target RTK (e.g., NIH-3T3 or porcine aortic endothelial cells) are seeded in 96-well plates.[2]

-

Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.[2]

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound.[2]

-

Ligand Stimulation: The specific ligand for the target receptor (e.g., VEGF for VEGFR2, PDGF for PDGFRβ) is added to stimulate receptor phosphorylation. For receptors with autonomous (ligand-independent) activity, this step is omitted.

-

Cell Lysis: Cells are washed and lysed to release cellular proteins.

-

Detection (ELISA): An ELISA-based method is commonly used. The cell lysate is added to a microplate coated with a capture antibody specific for the target receptor. A detection antibody that specifically recognizes the phosphorylated form of the receptor is then added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is added to produce a measurable signal that is proportional to the amount of phosphorylated receptor.

-

Data Analysis: The signal is normalized to the total amount of the receptor, and the IC₅₀ value is calculated.

In Vivo Subcutaneous Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of a compound in a living animal model.

-

Cell Implantation: Human or rodent tumor cells (e.g., 2 x 10⁶ to 6 x 10⁶) are harvested during their exponential growth phase and implanted subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[2] In some models, cells are mixed with Matrigel to aid initial tumor formation.[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Dosing: this compound is administered, typically orally, on a defined schedule (e.g., twice daily).[2] The control group receives the vehicle used to formulate the drug.

-

Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a fixed duration of treatment.

-

Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor that demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models. Its ability to inhibit key RTKs involved in cancer progression, coupled with a favorable preclinical pharmacokinetic profile, supported its advancement into clinical trials. The early clinical data showed a manageable safety profile and promising signs of efficacy in patients with advanced solid tumors. This comprehensive profile highlights the potential of this compound as a therapeutic agent and underscores the value of the multi-targeted inhibitor strategy in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes: (Z)-SU14813 In Vitro Efficacy and Assay Protocols

For Research Use Only

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It demonstrates significant anti-angiogenic and antitumor activity by targeting key RTKs involved in tumor growth, proliferation, and metastasis.[1][2] This document provides a comprehensive overview of the in vitro activity of this compound and detailed protocols for its evaluation in common in vitro assays.

This compound primarily inhibits the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1][3] By binding to the ATP-binding pocket of these kinases, SU14813 blocks downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and survival in endothelial and tumor cells.[1][4]

Mechanism of Action

This compound exerts its biological effects by inhibiting the autophosphorylation of several key receptor tyrosine kinases. This inhibition blocks the initiation of downstream intracellular signaling cascades that are crucial for cell growth and survival. The primary targets of SU14813 are members of the split-kinase domain family of RTKs.[5]

References

- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. broadpharm.com [broadpharm.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols: (Z)-SU14813 Cell-Based Assay Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-Kit.[1][2] By inhibiting these key signaling pathways, this compound can effectively suppress tumor growth and angiogenesis. These application notes provide detailed protocols for designing and performing cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its biological effects by inhibiting the autophosphorylation of several key receptor tyrosine kinases. This inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The primary signaling pathways inhibited by this compound are depicted below.

Caption: Inhibition of VEGFR, PDGFRβ, and c-Kit by this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against its primary targets and in different cell lines.

Table 1: Biochemical IC50 Values of this compound

| Target | IC50 (nM) |

| VEGFR1 | 2 |

| VEGFR2 | 50 |

| PDGFRβ | 4 |

| KIT | 15 |

Data sourced from MedChemExpress.[2]

Table 2: Cellular IC50 Values of this compound

| Cell Line | Assay Type | IC50 (nM) |

| Porcine Aorta Endothelial Cells (VEGFR-2) | Phosphorylation | 5.2 |

| Porcine Aorta Endothelial Cells (PDGFR-β) | Phosphorylation | 9.9 |

| Porcine Aorta Endothelial Cells (KIT) | Phosphorylation | 11.2 |

| U-118MG | Growth Inhibition | 50 - 100 |

Data sourced from MedChemExpress and AACR Journals.[2][4]

Experimental Protocols

Cellular Receptor Tyrosine Kinase Phosphorylation Assay

This assay determines the ability of this compound to inhibit the ligand-induced autophosphorylation of its target RTKs in a cellular context.

Caption: Experimental workflow for the cellular phosphorylation assay.

Materials:

-

Cells expressing the target receptor (e.g., HUVEC for VEGFR2, NIH3T3-PDGFRβ for PDGFRβ, Mo7e for c-Kit)

-

Cell culture medium and serum

-

This compound

-

Ligand for receptor stimulation (e.g., VEGF-A, PDGF-BB, SCF)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels, transfer apparatus, and membranes (for Western blot)

-

Primary antibodies (anti-phospho-RTK, anti-total-RTK, loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

ELISA kit specific for the phosphorylated RTK (alternative to Western blot)

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Aspirate the starvation medium and add the inhibitor dilutions to the cells. Incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).

-

Ligand Stimulation: Add the appropriate ligand to the medium to stimulate the receptor. The final concentration and stimulation time should be optimized for each cell line and receptor (e.g., 50 ng/mL VEGF-A for 10 minutes for VEGFR2).[5]

-

Cell Lysis: Immediately after stimulation, aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Detection of Phosphorylation (Western Blot):

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with the primary antibody against the phosphorylated RTK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total RTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]

-

-

Detection of Phosphorylation (ELISA): Follow the manufacturer's protocol for the specific phospho-RTK ELISA kit.[6][7][8][9]

-

Data Analysis: Quantify the band intensities (Western blot) or absorbance values (ELISA). Normalize the phosphorylated protein signal to the total protein signal. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the effect of this compound on cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]

References

- 1. m.youtube.com [m.youtube.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. mesoscale.com [mesoscale.com]

- 7. PathScan® Phospho-c-Kit ELISA Kit (Tyr719) | Cell Signaling Technology [cellsignal.com]

- 8. mesoscale.com [mesoscale.com]

- 9. mesoscale.com [mesoscale.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchhub.com [researchhub.com]

Application Note: Determination of (Z)-SU14813 IC50 Values

Audience: Researchers, scientists, and drug development professionals.

Introduction (Z)-SU14813, also known as Sunitinib, is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It exerts its anti-angiogenic and anti-tumor activities by targeting several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[2][3] The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β), and Stem Cell Factor Receptor (KIT).[2][3] By simultaneously inhibiting these pathways, this compound disrupts key processes required for tumor development.[3]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. It represents the concentration of the inhibitor required to reduce the activity of a specific target (e.g., an enzyme) or a biological process (e.g., cell proliferation) by 50%.[4] Accurate determination of IC50 values is fundamental in preclinical drug discovery for characterizing and comparing the efficacy of inhibitors like this compound. This document provides detailed protocols for determining the IC50 of this compound through both in vitro biochemical kinase assays and cell-based proliferation assays.

Key Signaling Pathways Inhibited by this compound

This compound functions by blocking the ATP-binding site of multiple receptor tyrosine kinases, thereby inhibiting their phosphorylation and the activation of downstream signaling cascades. This leads to the inhibition of cell proliferation, survival, and angiogenesis.

Caption: Key signaling pathways inhibited by this compound.

Quantitative Data Summary: IC50 Values for this compound

The inhibitory potency of this compound has been quantified against its primary kinase targets and in various cell lines. The data below is compiled from multiple biochemical and cell-based assays.

| Target / Cell Line | Assay Type | IC50 (nM) | Reference |

| VEGFR-1 (Flt-1) | Biochemical (Cell-free) | 2 | [1][5][6][7] |

| VEGFR-2 (KDR/Flk-1) | Biochemical (Cell-free) | 50 | [1][5][6][7] |

| PDGFR-β | Biochemical (Cell-free) | 4 | [1][5][6][7] |

| KIT | Biochemical (Cell-free) | 15 | [1][5][6][7] |

| VEGFR-2 Phosphorylation | Cellular | 5.2 | [5][6][8] |

| PDGFR-β Phosphorylation | Cellular | 9.9 | [5][6][8] |

| KIT Phosphorylation | Cellular | 11.2 | [5][6][8] |

| HUVEC Proliferation | Cellular (VEGF-induced) | 6.8 | [7] |

| U-118MG Growth | Cellular | 50 - 100 | [5][6][8] |

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol provides a general method for determining the IC50 of this compound against purified receptor tyrosine kinases like VEGFR-2 and PDGFR-β.

1. Materials and Reagents:

-

Recombinant human kinases (e.g., VEGFR-2, PDGFR-β)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

ATP (Adenosine triphosphate)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Wash buffer (e.g., TBST)

-

Detection system (e.g., anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, and substrate like TMB or a fluorescence-based detection reagent)

2. Protocol Steps:

-

Plate Coating: Coat 96-well microtiter plates with the peptide substrate (e.g., 20 µ g/well in PBS) and incubate overnight at 4°C.[9]

-

Blocking: Wash the plates with wash buffer and block excess protein binding sites with blocking buffer for 1-2 hours at room temperature.[10]

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase reaction buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.

-

Kinase Reaction:

-

Wash the plates again with wash buffer.

-

Add the diluted this compound or DMSO control to the wells.

-

Add the purified kinase enzyme to the wells.

-

Initiate the phosphorylation reaction by adding a predetermined concentration of ATP (typically at or near the Km for the specific kinase).[10]

-

Incubate the plate for a set period (e.g., 30-60 minutes) at 37°C.[9]

-

-

Detection:

-

Stop the reaction by washing the plate with wash buffer.

-

Quantify the level of substrate phosphorylation using a suitable detection method.[10] For example, use an ELISA-based method with a phosphotyrosine-specific antibody.

-

-

Data Analysis:

-

Subtract the background (no enzyme control) from all readings.

-

Calculate the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[10]

-

Protocol 2: Cell-Based Proliferation Assay

This protocol describes how to measure the effect of this compound on the proliferation of a relevant cell line (e.g., HUVECs for anti-angiogenic effects or cancer cell lines like HCT116).[2][11]

1. Materials and Reagents:

-

Human cell line (e.g., HUVEC, SK-N-BE(2), HCT116)

-

Complete cell culture medium (e.g., EGM2 for HUVEC, DMEM + 10% FBS for cancer cells)

-

This compound

-

DMSO

-

96-well tissue culture plates

-

Cell viability reagent (e.g., MTT, XTT, WST-1, or a luminescence-based reagent like CellTiter-Glo®)

-

Stimulating ligand if required (e.g., VEGF for HUVECs)

2. Protocol Steps:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well).[11][12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[11][13]

-

Serum Starvation (Optional): For ligand-stimulation assays (e.g., VEGF-induced proliferation), replace the growth medium with a low-serum medium (e.g., 0.1-1% FBS) and incubate for 18-24 hours.[2][12]

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.

-

Remove the old medium from the wells and add the medium containing the various concentrations of this compound or a DMSO vehicle control.

-

If applicable, add the stimulating ligand (e.g., 50 ng/mL VEGF) to the appropriate wells.[12]

-

-

Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C, 5% CO₂.[12][13]

-

Viability Assessment:

-

After incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for an MTT assay, incubate with MTT reagent, then solubilize formazan crystals).[11][14]

-

Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.

-

Experimental Workflow for IC50 Determination

The following diagram outlines the typical experimental workflow for determining the IC50 value of an inhibitor like this compound.

Caption: General experimental workflow for IC50 determination.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]

- 13. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for (Z)-SU14813 Xenograft Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-cancer effects by targeting several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][2][3] This document provides a detailed guide for the experimental design of a this compound xenograft model, including comprehensive protocols for in vivo studies and pharmacodynamic analysis.

This compound primarily inhibits the following RTKs:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs) : Key regulators of angiogenesis.[1][3]

-

Platelet-Derived Growth Factor Receptors (PDGFRs) : Involved in cell growth, proliferation, and angiogenesis.[1][3]

-

KIT (Stem Cell Factor Receptor) : Plays a role in cell survival and proliferation in certain cancers.[1][3]

-

FMS-like Tyrosine Kinase 3 (FLT3) : Often mutated and constitutively active in acute myeloid leukemia (AML).[1][3]

By simultaneously targeting these RTKs, this compound demonstrates broad-spectrum anti-tumor activity across a range of preclinical cancer models.[1]

Signaling Pathway Overview

The diagram below illustrates the signaling pathways targeted by this compound.

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]